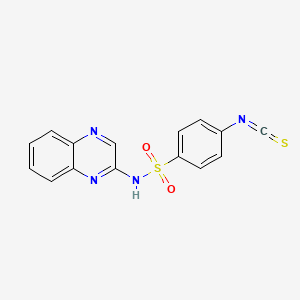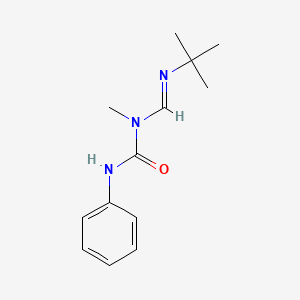
4-(3-Methylthiophen-2-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylthiophen-2-yl)benzaldehyde is a chemical compound with the molecular formula C12H10OS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 4-(3-Methylthiophen-2-yl)benzaldehyde typically involves the reaction of 3-methylthiophene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
4-(3-Methylthiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylthiophen-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 4-(3-Methylthiophen-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-(3-Methylthiophen-2-yl)benzaldehyde can be compared with other thiophene derivatives such as:
- 4-(5-Nitrothiophen-2-yl)benzaldehyde
- 4-(5-Cyanothiophen-2-yl)benzaldehyde
- 2-Butylthiophene
- 2-Octylthiophene
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Eigenschaften
CAS-Nummer |
726136-68-1 |
|---|---|
Molekularformel |
C12H10OS |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
4-(3-methylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-6-7-14-12(9)11-4-2-10(8-13)3-5-11/h2-8H,1H3 |
InChI-Schlüssel |
ZFAIGXDXRXMCGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)



![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)




![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
